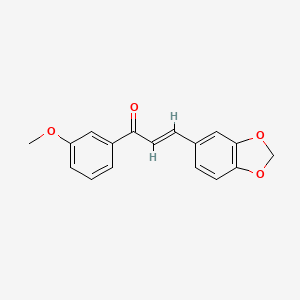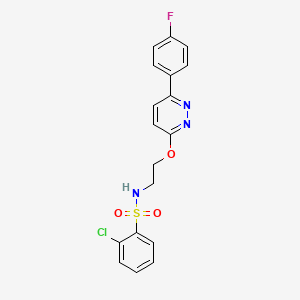
2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide”, also known as compound A, is a novel small-molecule inhibitor of protein-protein interaction. It is a representative of six-membered nitrogen heterocycles, which are of enormous interest due to their biological activity .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as this compound, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . In one study, a Suzuki coupling reaction was used to produce intermediates, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates .Molecular Structure Analysis
The molecular formula of this compound is C18H15ClFN3O3S, and its molecular weight is 407.84. The structure includes a pyridazine ring, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
The chemical properties of pyridazines, including both reactions of the diazine ring and reactions of various substituents attached to the ring, have been considered systematically . The practical significance of these compounds is demonstrated by the variety of reactions they can undergo.Scientific Research Applications
These applications highlight the versatility of 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide in diverse scientific contexts. However, ongoing research is essential to fully unlock its potential and understand its mechanisms of action . If you need further details or have additional questions, feel free to ask! 😊
Mechanism of Action
Future Directions
Pyridazines are among the most important six-membered nitrogen heterocyclic compounds, and their popularity has increased since the 1970s, resulting in the synthesis of a variety of derivatives used in pharmaceutics and agrochemistry . The future directions in the research of such compounds could involve exploring their potential applications in these and other fields.
properties
IUPAC Name |
2-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c19-15-3-1-2-4-17(15)27(24,25)21-11-12-26-18-10-9-16(22-23-18)13-5-7-14(20)8-6-13/h1-10,21H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGBTDEPVWGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

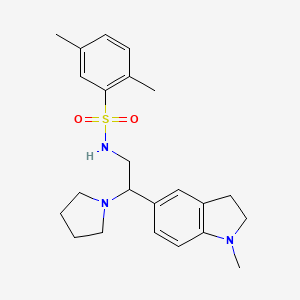
![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)


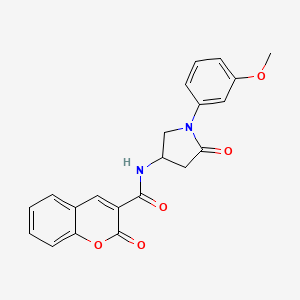
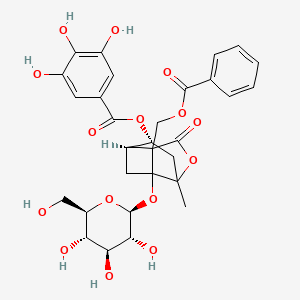
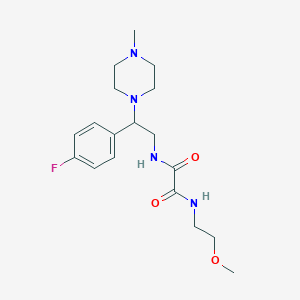

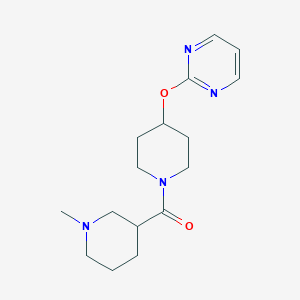

![6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380641.png)

![2-(2,5-dimethylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2380643.png)
